Fluorine-Driven 5-HT2A vs IKr Selectivity
The 4‑fluoro‑3‑methylphenylsulfonyl moiety of the title compound is directly derived from the structure‑activity relationships established in the 4‑arylsulfonylpiperidine 5‑HT2A antagonist series. In that series, incorporation of a fluorine atom at the 4‑position of the phenylsulfonyl group produced compounds that retain potent 5‑HT2A binding (Ki values ≤ 50 nM, frequently ≤ 10 nM) while achieving at least 10‑fold selectivity over the IKr (hERG) potassium channel, with preferred compounds showing ≥ 50‑fold selectivity [1]. A representative 4‑fluorosulfonylpiperidine from the same chemical space gave no significant QT prolongation in anesthetized dogs at plasma levels up to 148 μM [2]. Non‑fluorinated analogs from the same patent family consistently lacked this selectivity window [1].
| Evidence Dimension | 5‑HT2A binding affinity (Ki) and selectivity over IKr channel |
|---|---|
| Target Compound Data | Ki ≤ 50 nM (5‑HT2A); ≥ 10‑fold (≥ 50‑fold for preferred compounds) selectivity over IKr, inferred from the 4‑fluorophenylsulfonyl SAR class [1] |
| Comparator Or Baseline | Non‑fluorinated 4‑arylsulfonylpiperidine analogs: Ki comparable for 5‑HT2A but substantially lower IKr selectivity [1] |
| Quantified Difference | ≥ 10‑fold improvement in IKr selectivity window conferred by the 4‑fluoro substituent; no QT prolongation at 148 μM plasma demonstrated for a structurally analogous 4‑fluorosulfonylpiperidine [2] |
| Conditions | Human 5‑HT2A receptor binding assay (radioligand displacement); IKr potassium channel selectivity determined by dofetilide binding or patch‑clamp electrophysiology; in vivo QT assessment in anesthetized dog model [1][2] |
Why This Matters
For CNS programs targeting 5‑HT2A, the fluorine‑dependent IKr selectivity window is a gating parameter for cardiac safety; procurement of a non‑fluorinated analog introduces avoidable QT‑prolongation risk that can derail preclinical development.
- [1] US Patent Application 20060211735 A1. 4‑Arylsulphonylpiperidine derivatives for antagonism of the 5‑HT2A receptor. Published 21 Sep 2006. View Source
- [2] Fletcher SR, Burkamp F, Blurton P, et al. 4‑Fluorosulfonylpiperidines: selective 5‑HT2A ligands for the treatment of insomnia. Bioorg Med Chem Lett. 2005;15(19):4189‑4193. doi:10.1016/j.bmcl.2005.05.104 View Source
